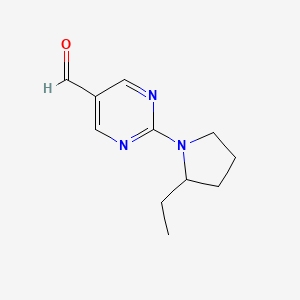
2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound features a pyrimidine ring substituted with a 2-ethylpyrrolidinyl group and an aldehyde functional group at the 5-position. It is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with 2-ethylpyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring and aldehyde functional group. These interactions can modulate biological pathways and lead to various physiological effects .
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde: Similar structure but lacks the ethyl group on the pyrrolidine ring.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring but differs in the functional groups attached.
Uniqueness
2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both the 2-ethylpyrrolidinyl group and the aldehyde functional group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
2-(2-ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-2-10-4-3-5-14(10)11-12-6-9(8-15)7-13-11/h6-8,10H,2-5H2,1H3 |
InChIキー |
FCLXMBJLSSFXDG-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCN1C2=NC=C(C=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)
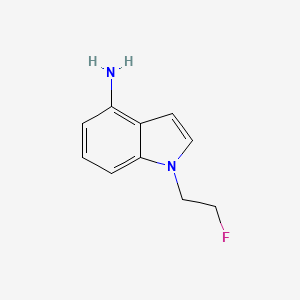


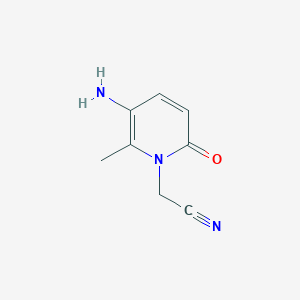
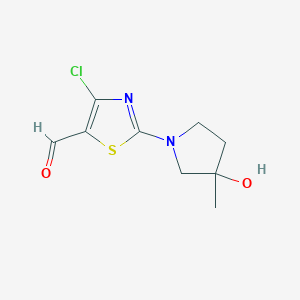

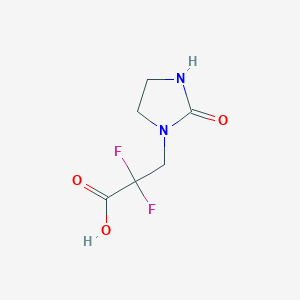
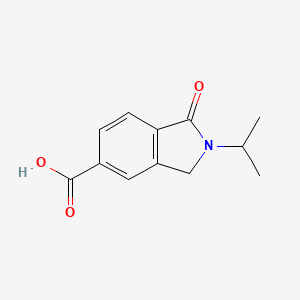
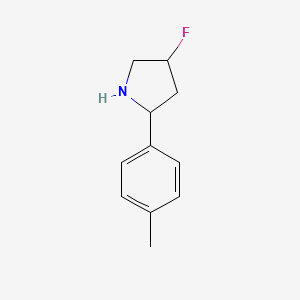
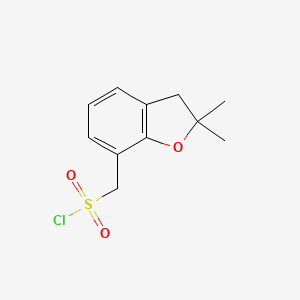
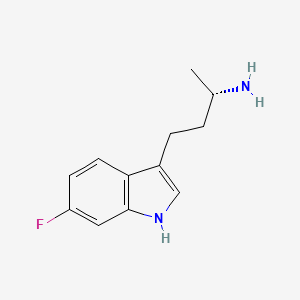
![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)
